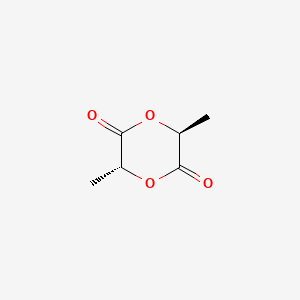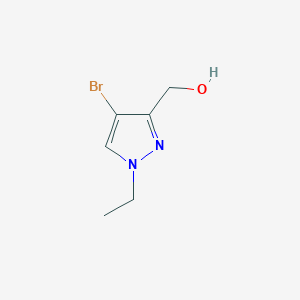
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
The molecular structures of 2-(chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives have been extensively studied. For instance, Mandal and Patel (2018) conducted a comprehensive analysis using experimental and computational methods, including DFT, MEP, NBO, and Hiresfeld surface analyses. Their research illuminated the molecular geometry and weak interactions within these compounds, contributing to the understanding of their supramolecular features (Mandal & Patel, 2018).
Synthesis and Characterization
Research has focused on the synthesis and characterization of quinazolinone derivatives. Farag et al. (2012) synthesized novel derivatives, including 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, to evaluate their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Niknam et al. (2011) reported on the eco-friendly synthesis of these derivatives using silica-bonded N-propylsulfamic acid as a catalyst (Niknam et al., 2011).
Potential as Dual Kinase Inhibitor
In cancer research, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives have been explored for their potential as dual kinase inhibitors. Parveen et al. (2021) synthesized a quinazoline derivative to evaluate its potential as a VEGFR-2 and Aurora kinase inhibitor, crucial for anti-angiogenic therapies in cancer treatment (Parveen et al., 2021).
Green Chemistry Approaches
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also been approached from an eco-friendly perspective. Chen et al. (2007) synthesized these derivatives in ionic liquids, highlighting the importance of green chemistry in pharmaceutical synthesis (Chen et al., 2007).
Catalysis Research
Catalysis plays a vital role in the efficient synthesis of these compounds. For example, Dutta et al. (2020) used Gemini basic ionic liquid as a bi-functional catalyst, demonstrating its reusability and efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones (Dutta et al., 2020).
Electrochemical Approaches
Recent advancements include the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Liu et al. (2021) presented an electrocatalytic protocol using methanol as a C1 source, showcasing a metal-free and environmentally friendly method (Liu et al., 2021).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8,13,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWIEUZTQYJRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384536 | |
| Record name | BAS 00699730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
13165-11-2 | |
| Record name | BAS 00699730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1,2-DIHYDRO-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine](/img/structure/B3046797.png)

![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)


![1-Oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B3046806.png)


![1,5-Diazabicyclo[3.1.0]hexane](/img/structure/B3046812.png)




